Cas no 1227571-03-0 (2-(2,6-dichloropyridin-4-yl)acetonitrile)

2-(2,6-dichloropyridin-4-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dichloropyridin-4-yl)acetonitrile
- 4-Pyridineacetonitrile, 2,6-dichloro-
- DTXSID201295331
- 1227571-03-0
- 2,6-Dichloro-4-pyridineacetonitrile
- EN300-1963704
- AKOS006311808
-
- インチ: 1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2
- InChIKey: APHGXQVICQALTB-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=CC(CC#N)=C1
計算された属性
- せいみつぶんしりょう: 185.9751535g/mol
- どういたいしつりょう: 185.9751535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.408±0.06 g/cm3(Predicted)
- ふってん: 329.8±37.0 °C(Predicted)
- 酸性度係数(pKa): -3.30±0.10(Predicted)
2-(2,6-dichloropyridin-4-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963704-5.0g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1963704-10.0g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1963704-1g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1963704-5g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1963704-0.25g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1963704-0.05g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1963704-1.0g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1963704-0.1g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1963704-0.5g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1963704-2.5g |
2-(2,6-dichloropyridin-4-yl)acetonitrile |
1227571-03-0 | 2.5g |
$1370.0 | 2023-09-17 |
2-(2,6-dichloropyridin-4-yl)acetonitrile 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(2,6-dichloropyridin-4-yl)acetonitrileに関する追加情報
Recent Advances in the Application of 2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS: 1227571-03-0) in Chemical Biology and Pharmaceutical Research
2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS: 1227571-03-0) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its dichloropyridine core and reactive nitrile group, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and agrochemicals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2,6-dichloropyridin-4-yl)acetonitrile as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce the dichloropyridine moiety, which was essential for achieving selective binding to BTK. The resulting inhibitors exhibited potent activity against BTK-dependent signaling pathways, with IC50 values in the low nanomolar range, suggesting promising therapeutic potential for autoimmune diseases and B-cell malignancies.
In addition to its pharmaceutical applications, 2-(2,6-dichloropyridin-4-yl)acetonitrile has been explored in agrochemical research. A recent patent (WO2023051234) disclosed its use in the synthesis of next-generation neonicotinoid analogs with improved insecticidal activity and reduced environmental toxicity. The nitrile group in this compound was shown to facilitate the formation of key intermediates that enhance binding affinity to insect nicotinic acetylcholine receptors.
From a synthetic chemistry perspective, advances in the functionalization of 2-(2,6-dichloropyridin-4-yl)acetonitrile have been reported. A 2024 Organic Letters publication described a palladium-catalyzed cyanation protocol that enables the efficient conversion of this compound into various pyridine-based nitriles with high regioselectivity. This methodology expands the toolbox for constructing complex heterocyclic scaffolds in medicinal chemistry.
The safety profile and pharmacokinetic properties of derivatives containing the 2-(2,6-dichloropyridin-4-yl)acetonitrile moiety have also been investigated. Recent ADMET studies indicate that while the parent compound exhibits moderate metabolic stability, strategic modifications to its structure can significantly improve its drug-like properties. These findings are guiding the design of more optimized drug candidates in ongoing preclinical development programs.
Looking forward, the unique chemical properties of 2-(2,6-dichloropyridin-4-yl)acetonitrile continue to inspire innovative applications across multiple domains of chemical biology. Current research efforts are focusing on its potential in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioorthogonal chemistry applications. The compound's ability to serve as a linchpin for diverse molecular architectures ensures its continued relevance in cutting-edge pharmaceutical research.
1227571-03-0 (2-(2,6-dichloropyridin-4-yl)acetonitrile) 関連製品
- 2097911-60-7(N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 1564-48-3((1H-Imidazol-2-yl)-acetic acid methyl ester)
- 318248-70-3(1H-Pyrazole, 5-chloro-4-[[(4-fluorophenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-)
- 1261485-09-9(2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1892120-38-5(1-(5-bromo-3-fluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-one)
- 2228934-63-0(2-(1-ethynylcyclopropyl)phenol)
- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)
- 1804044-23-2(1-Bromo-3-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one)
- 2138345-79-4(Sodium 2-(methoxycarbonyl)cyclopentane-1-sulfinate)
- 1909287-03-1([Cis-3-(benzyloxy)cyclobutyl]acetonitrile)



